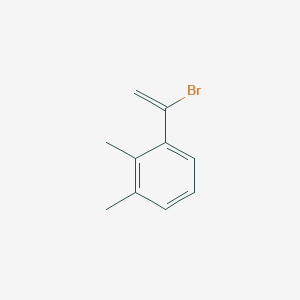

1-(1-Bromovinyl)-2,3-dimethylbenzene

説明

1-(1-Bromovinyl)-2,3-dimethylbenzene is an organobromine compound featuring a bromine-substituted vinyl group attached to a 2,3-dimethylbenzene (o-xylene) backbone. This structure confers unique reactivity, particularly in cross-coupling reactions and as an intermediate in pharmaceutical synthesis.

特性

分子式 |

C10H11Br |

|---|---|

分子量 |

211.10 g/mol |

IUPAC名 |

1-(1-bromoethenyl)-2,3-dimethylbenzene |

InChI |

InChI=1S/C10H11Br/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,3H2,1-2H3 |

InChIキー |

QMORLRGZOHAUQN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C(=C)Br)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base . Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .

Industrial Production Methods: Industrial production of 1-(1-Bromovinyl)-2,3-dimethylbenzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

化学反応の分析

Types of Reactions: 1-(1-Bromovinyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of palladium complexes.

Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloaddition reactions.

Lithium-Halogen Exchange: It participates in lithium-halogen exchange reactions with alkyllithium.

Common Reagents and Conditions:

Palladium Complexes: Used in substitution reactions.

Alkyllithium: Used in lithium-halogen exchange reactions.

Cycloaddition Reagents: Used in cycloaddition reactions.

Major Products Formed:

Substituted Benzene Derivatives: Formed through substitution reactions.

Cycloaddition Products: Formed through cycloaddition reactions.

科学的研究の応用

1-(1-Bromovinyl)-2,3-dimethylbenzene has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Material Science: Employed in the development of new materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in drug discovery and development.

作用機序

The mechanism of action of 1-(1-Bromovinyl)-2,3-dimethylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo substitution and addition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.

類似化合物との比較

1-(Bromomethyl)-2,3-dimethylbenzene

- Molecular Formula : C₉H₁₁Br

- Key Data: Yield: Not explicitly reported, but purification via silica gel chromatography is standard . Safety: Harmful by inhalation, skin contact, or ingestion; requires careful handling . Applications: Used as a precursor in organic synthesis due to the reactive benzylic bromine .

- Comparison : Unlike 1-(1-bromovinyl)-2,3-dimethylbenzene, the bromomethyl derivative lacks a vinyl group, reducing its utility in π-bond-mediated reactions (e.g., Heck couplings). However, its benzylic bromine is highly electrophilic, favoring nucleophilic substitutions .

1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene

- Molecular Formula : C₁₆H₁₅Br

- Key Data :

- Comparison : The phenylvinyl group enhances steric bulk and conjugation, altering reactivity in cross-coupling reactions. The higher yield compared to chlorinated analogs (e.g., 50–71% for chloro derivatives) highlights bromine’s superior leaving-group ability .

Chlorinated Analogues

1-(Chloromethyl)-2,3-dimethylbenzene

- Molecular Formula : C₉H₁₁Cl

- Key Data: Synthesis: 71% yield using thionyl chloride [(3,5-dimethylphenyl)methanol] . NMR: δ 4.15 ppm (CH₂Cl), 2.04 ppm (benzylic CH₃) .

- Comparison: Chlorine’s lower electronegativity compared to bromine reduces reactivity in substitution reactions. However, chloro derivatives are cheaper to synthesize, making them preferable in non-demanding applications .

1-(1-Chloroethyl)-2,3-dimethylbenzene

- Molecular Formula : C₁₀H₁₃Cl

- Key Data :

- Comparison : The chloroethyl group introduces a chiral center, enabling enantioselective synthesis of pharmaceuticals. However, bromovinyl derivatives may offer faster reaction kinetics due to bromine’s polarizability .

Other Halogenated Derivatives

1-(3-Chloropropoxy)-2,3-dimethylbenzene

- Molecular Formula : C₁₁H₁₅ClO

- Key Data :

- Comparison : The ether-linked chlorine reduces electrophilicity, limiting utility in substitution reactions compared to benzylic halides.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. NMR Chemical Shift Comparison (¹H)

Key Findings

Reactivity Trends : Brominated compounds exhibit higher reactivity in substitution and coupling reactions compared to chlorinated analogs due to bromine’s larger atomic radius and polarizability .

Synthetic Efficiency : Bromoethane-mediated bromination achieves near-quantitative yields (99%) for vinyl-brominated derivatives, outperforming thionyl chloride-based chlorination (50–71%) .

Pharmaceutical Utility : Chloroethyl derivatives are critical for enantioselective synthesis (e.g., dexmedetomidine), while bromovinyl analogs are preferred in cross-coupling reactions .

生物活性

1-(1-Bromovinyl)-2,3-dimethylbenzene, also known as 1-bromo-2,3-dimethylstyrene, is an organic compound with the molecular formula C10H11Br. Its structure comprises a bromovinyl group attached to a dimethyl-substituted benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and toxicology.

- Molecular Formula : C10H11Br

- Molecular Weight : 215.10 g/mol

- Boiling Point : 214 °C

- Density : 1.38 g/cm³

The biological activity of 1-(1-Bromovinyl)-2,3-dimethylbenzene is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Studies suggest that it may modulate enzyme activity involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 1-(1-Bromovinyl)-2,3-dimethylbenzene:

Case Studies

- Anticancer Potential : In a study examining the cytotoxic effects of various brominated compounds, 1-(1-Bromovinyl)-2,3-dimethylbenzene was found to significantly reduce cell viability in breast and prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Inflammatory Response Modulation : Another investigation focused on the compound's impact on inflammatory markers in human macrophages. Results indicated a reduction in cytokine production (e.g., TNF-alpha and IL-6) when treated with 1-(1-Bromovinyl)-2,3-dimethylbenzene, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Properties : A recent study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could enhance cell survival rates and reduce oxidative stress markers.

Research Findings

Research has highlighted several important aspects of the biological activity of 1-(1-Bromovinyl)-2,3-dimethylbenzene:

- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and necrosis.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may offer therapeutic benefits for conditions characterized by chronic inflammation.

- Neuroprotection : Its ability to protect neuronal cells from oxidative damage presents opportunities for further research into treatments for neurodegenerative diseases.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。